molecular formula C14H15ClN2 B2583088 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride CAS No. 71971-47-6

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Cat. No.: B2583088
CAS No.: 71971-47-6
M. Wt: 246.74
InChI Key: SMAKGAAQJRHRGV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(2,3-Dihydro-1H-indol-1-yl)aniline hydrochloride (CAS 71971-47-6) is a hydrochloride salt of a substituted aniline derivative. Its molecular formula is C₁₄H₁₅ClN₂, with a molecular weight of 246.74 g/mol . The structure comprises a 2,3-dihydroindole moiety (a bicyclic system with a five-membered nitrogen-containing ring fused to a benzene ring) linked to an aniline group at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.ClH/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16;/h1-8H,9-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAKGAAQJRHRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=CC=C3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71971-47-6
Record name 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride typically involves the reaction of 2,3-dihydro-1H-indole with aniline in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The compound can be purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the compound is typically produced in powder form for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Antipsychotic Effects

Research indicates that derivatives of 2,3-dihydroindole compounds, including 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride, exhibit significant affinity for dopamine D4 receptors and serotonin 5-HT2A receptors. These receptors are implicated in the treatment of psychiatric disorders such as schizophrenia and other psychoses. The unique binding profile of these compounds suggests a reduced risk of extrapyramidal side effects typically associated with conventional antipsychotics .

Neuroprotective Properties

Studies have highlighted the potential of 2,3-dihydroindole derivatives in neuroprotection and antioxidant activity. These properties are crucial for developing treatments for neurodegenerative diseases. Specifically, compounds derived from this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neuroprotective therapies .

Anticancer Activity

Recent investigations into the anticancer properties of various 2,3-dihydroindole derivatives have demonstrated their ability to inhibit cancer cell proliferation. For instance, specific derivatives have been tested against prostate cancer cell lines, showing selective toxicity towards cancerous cells while sparing normal cells. This selectivity is vital for reducing the side effects commonly associated with cancer therapies .

Case Study 1: Antipsychotic Efficacy

A study investigated the efficacy of a novel compound based on the structure of this compound in animal models of psychosis. The results indicated a significant reduction in psychotic symptoms without the typical side effects associated with D2 receptor antagonists. This finding supports further clinical development for treating schizophrenia .

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In vitro studies have shown that certain derivatives can protect neuronal cells from amyloid-beta-induced toxicity. This protective effect was linked to enhanced antioxidant activity and reduced oxidative stress markers in treated cells compared to controls. Such findings underscore the potential role of these compounds in developing therapies for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Analogues

4-(2,3-Dihydro-1H-indol-1-yl)aniline (CAS 224036-13-9)
  • Molecular Formula : C₁₄H₁₄N₂
  • Molecular Weight : 210.27 g/mol .
  • Key Differences :
    • The indolyl group is attached to the 4-position of the aniline ring instead of the 2-position.
    • Lacks the hydrochloride counterion, resulting in lower solubility in polar solvents compared to the hydrochloride form.
    • Applications: Used as a pharmaceutical intermediate, particularly in reactions requiring free amine reactivity .
2-(2,3-Dihydro-1H-indol-1-yl)phenylamine (CAS 180629-70-3)
  • Molecular Formula : C₁₄H₁₄N₂
  • Molecular Weight : 210.28 g/mol .
  • Used in organic synthesis for building blocks in drug discovery .

Halogenated Derivatives

3-Chloro-2-(2,3-dihydro-1H-indol-1-yl)aniline (CAS 937604-31-4)
  • Molecular Formula : C₁₄H₁₃ClN₂
  • Molecular Weight : 244.73 g/mol .
  • Key Differences: A chlorine atom is introduced at the 3-position of the aniline ring. Increased molecular weight and altered electronic properties enhance electrophilic reactivity, making it suitable for cross-coupling reactions. Applications: Potential use in synthesizing bioactive molecules with modified binding affinities .
3-Chloro-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)aniline
  • Molecular Formula : C₁₅H₁₅ClN₂
  • Molecular Weight : 258.75 g/mol .
  • Key Differences :
    • Contains a methyl group on the dihydroindole ring and a chlorine at the 3-position of the aniline.
    • Steric hindrance from the methyl group may reduce reactivity in certain synthetic pathways.
    • Applications: Explored in medicinal chemistry for structural diversification .

Hydrochloride Salts of Related Amines

2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-amine Dihydrochloride (CAS 1181458-04-7)
  • Molecular Formula : C₁₀H₁₅Cl₂N₂
  • Molecular Weight : 234.15 g/mol .
  • Key Differences :
    • Shorter alkyl chain (ethylamine) between the dihydroindole and amine group.
    • The dihydrochloride form increases solubility but may reduce stability under basic conditions.

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-(2,3-Dihydro-1H-indol-1-yl)aniline hydrochloride 71971-47-6 C₁₄H₁₅ClN₂ 246.74 Hydrochloride salt, high solubility, 2-position substitution
4-(2,3-Dihydro-1H-indol-1-yl)aniline 224036-13-9 C₁₄H₁₄N₂ 210.27 4-position substitution, free base
3-Chloro-2-(2,3-dihydro-1H-indol-1-yl)aniline 937604-31-4 C₁₄H₁₃ClN₂ 244.73 Chlorine at 3-position, enhanced reactivity
3-Chloro-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)aniline N/A C₁₅H₁₅ClN₂ 258.75 Methyl and chlorine substituents, steric effects

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2·HCl, with a molecular weight of 246.74 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. This interaction can modulate cellular pathways that lead to therapeutic effects. For instance, the compound has been noted to bind to specific receptors that are implicated in cancer progression and microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)
E. coli 0.0195
Bacillus mycoides 0.0048
C. albicans 0.0048

These findings indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies suggest that compounds with similar indole structures can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Case Study: Indole Derivatives in Cancer Research

A related study on indole derivatives demonstrated their ability to inhibit cell proliferation in several cancer cell lines. The results indicated that these compounds could serve as lead candidates for developing new anticancer agents.

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)
HeLa (Cervical) 10
MCF7 (Breast) 15
A549 (Lung) 20

The above data reflects the promising nature of indole derivatives in cancer therapy, suggesting that further exploration of this compound could yield significant results in anticancer drug development .

Neuroprotective Effects

Emerging research has pointed towards the neuroprotective effects of compounds derived from indoles. Studies have shown that certain derivatives exhibit antioxidant properties and can protect neuronal cells from oxidative stress.

Mechanisms Involved

The neuroprotective mechanisms may involve:

  • Scavenging free radicals.
  • Modulating neuroinflammatory pathways.
  • Enhancing neuronal survival signals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride, and how can intermediates be purified?

  • Methodology : The compound can be synthesized via MnO₂ oxidation of precursors like 2-(2,3-dihydro-1H-indol-1-yl)ethanesulfonyl fluoride in chloroform, followed by filtration and recrystallization from ethanol to achieve >95% purity. Active MnO₂ acts as a mild oxidizing agent, and chloroform is preferred for its inertness. Recrystallization steps (e.g., three cycles from ethanol) ensure removal of unreacted starting materials .
  • Key Data : Yield: 95% after optimization; Purity verified via HPLC (>95%) .

Q. How should researchers handle this compound to mitigate hazards during experiments?

  • Methodology : Use PPE (gloves, protective clothing, masks) to avoid skin/eye contact or inhalation. In case of exposure, rinse affected areas with water and consult a physician immediately. Store in airtight containers at 2–8°C to prevent decomposition. Waste must be segregated and disposed via certified chemical waste services .
  • Hazard Data : Classified for acute oral toxicity (H301), skin irritation (H315), and respiratory tract irritation (H335) .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodology : Use a combination of:

  • NMR : For confirming indoline and aniline proton environments (e.g., δ 3.37–4.0 ppm for dihydroindole CH₂ groups) .
  • IR : Peaks at 6.16–8.42 µm indicate sulfonyl or amine functional groups .
  • UV-Vis : λmax at 313 nm (ε = 24,078) confirms aromatic conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during mechanistic studies?

  • Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 227 for [M+H]⁺) and X-ray crystallography for unambiguous structural assignment. For example, discrepancies in NMR coupling constants (e.g., J = 13 Hz for vinyl protons) may arise from dynamic conformational changes, which can be modeled computationally .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test alternatives to MnO₂ (e.g., TEMPO/FeCl₃) to reduce side reactions.
  • Solvent Optimization : Replace chloroform with dichloromethane for better solubility of intermediates.
  • Process Control : Monitor reaction progress via TLC or in-situ FTIR to terminate oxidation at the optimal stage .
    • Data : Pilot-scale reactions achieved 95% yield with 99% purity after solvent optimization .

Q. How can the compound’s stability under acidic/basic conditions be evaluated for drug discovery applications?

  • Methodology :

  • Stress Testing : Expose to pH 1–14 buffers at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., indole ring-opening products) using LC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition.
    • Key Finding : The compound is stable at pH 4–7 but degrades rapidly in strong bases (pH >10) due to hydrolysis of the indoline moiety .

Q. What approaches are used to study structure-activity relationships (SAR) with analogs?

  • Methodology :

  • Analog Synthesis : Modify the indoline ring (e.g., 6-methyl or 4-bromo substituents) or aniline group (e.g., methoxy derivatives) .
  • Biological Assays : Test analogs for target binding (e.g., β-adrenergic receptors) using radioligand displacement assays.
    • Data : Substitution at the 6-position (e.g., 6-methyl) enhances receptor affinity by 3-fold compared to the parent compound .

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